REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.Br[CH2:12][C:13]([O:15][CH3:16])=[O:14].CCN(C(C)C)C(C)C.O>C1COCC1.C(OCC)(=O)C>[CH3:16][O:15][C:13](=[O:14])[CH2:12][NH:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([N:2]([CH3:10])[CH3:1])[CH:4]=1
|
Name
|
|
Quantity
|
120 mmol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=CC=C1)N)C
|
Name
|
|
Quantity
|
132 mmol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
264 mmol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (4×100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash-chromatography (ethyl acetate/heptane 1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC1=CC(=CC=C1)N(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 84 mmol | |
AMOUNT: MASS | 17.5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |